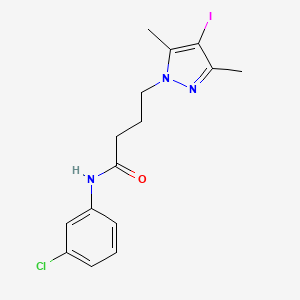![molecular formula C20H22N2O6S B4330944 ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate](/img/structure/B4330944.png)
ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
概要
説明
This compound, with its complex structure and unique properties, holds significant promise across multiple domains. Its distinctive chemical configuration features ethyl, dimethyl, and quinoxalinyl moieties, integrated into a sulfonylphenoxy acetate backbone. This structural arrangement imparts unique chemical reactivity and biological activity, making it a subject of extensive scientific inquiry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate typically involves multi-step organic reactions. The starting materials include 4,5-dimethyl-2-aminophenol and ethyl bromoacetate. The key steps involve the sulfonation of the phenol group, followed by the introduction of the quinoxaline ring via a condensation reaction with an appropriate 1,2-diketone. The final step involves esterification with ethyl bromoacetate under basic conditions. These reactions are typically conducted under controlled temperatures and inert atmospheres to prevent oxidation and degradation of intermediates.
Industrial Production Methods
Industrial production methods leverage efficient batch or continuous flow techniques to ensure high yield and purity of the final product. Catalysts and optimized reaction conditions are employed to enhance reaction rates and selectivity. Purification processes, such as recrystallization or column chromatography, are employed to isolate the desired compound from reaction by-products.
化学反応の分析
Types of Reactions
Ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate undergoes various types of chemical reactions including:
Oxidation: : The ethyl and dimethyl groups can undergo oxidative processes under the influence of strong oxidizing agents, leading to the formation of carboxylic acids.
Reduction: : The quinoxaline ring can be selectively reduced using metal hydrides to yield dihydro derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Alkyl halides or nucleophiles such as amines under mild heating.
Major Products
Oxidative reactions typically yield carboxylic acid derivatives, while reductions yield dihydroquinoxalinyl derivatives. Substitution reactions can produce a variety of sulfonylated products depending on the nucleophile employed.
科学的研究の応用
Chemistry
Ethyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate is used as a precursor in the synthesis of various complex organic molecules
Biology
In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to modulate enzyme activities and protein functions makes it a valuable tool in studying cellular processes and disease mechanisms.
Medicine
Preclinical studies suggest potential therapeutic applications, particularly in targeting specific enzymes involved in disease pathways. Its structural components may allow for the design of derivatives with enhanced efficacy and reduced toxicity.
Industry
In industry, this compound is explored for its potential as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and stability under various conditions make it a versatile building block.
作用機序
The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The quinoxalinyl sulfonyl moiety plays a crucial role in binding to active sites, altering enzyme conformation and activity. This interaction can modulate biochemical pathways, leading to diverse biological effects.
類似化合物との比較
Similar Compounds
Ethyl {4,5-dimethyl-2-[(3-oxo-1,2-dihydroquinolin-1(2H)-yl)sulfonyl]phenoxy}acetate
Methyl {4,5-dimethyl-2-[(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)sulfonyl]phenoxy}acetate
Uniqueness
This compound stands out due to its specific structural configuration, which combines a quinoxaline moiety with a sulfonylphenoxy acetate backbone. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
This detailed article should provide a comprehensive understanding of this compound, from its preparation methods to its scientific and industrial significance.
特性
IUPAC Name |
ethyl 2-[4,5-dimethyl-2-[(3-oxo-2,4-dihydroquinoxalin-1-yl)sulfonyl]phenoxy]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-4-27-20(24)12-28-17-9-13(2)14(3)10-18(17)29(25,26)22-11-19(23)21-15-7-5-6-8-16(15)22/h5-10H,4,11-12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKOWYDYJNZHSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=C(C(=C1)C)C)S(=O)(=O)N2CC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4330882.png)

![2-[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B4330897.png)
![METHYL 2-({[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]CARBAMOYL}FORMAMIDO)BENZOATE](/img/structure/B4330905.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-N'-(4-fluorophenyl)ethanediamide](/img/structure/B4330909.png)
![N'-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-N-(5-METHYL-1,2-OXAZOL-3-YL)ETHANEDIAMIDE](/img/structure/B4330916.png)
![3-[(BENZENESULFONYL)METHYL]-N-[(1,5-DIMETHYL-1H-PYRROL-2-YL)METHYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4330923.png)
![N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4330932.png)
![7-(furan-2-yl)-3-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B4330934.png)
![ETHYL 2-[4,5-DIMETHYL-2-({4-[(PYRIDIN-4-YL)METHYL]PHENYL}SULFAMOYL)PHENOXY]ACETATE](/img/structure/B4330940.png)
![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-1-[(4-FLUOROPHENYL)METHYL]-3-HYDROXY-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4330950.png)
![3-[2-(4-FLUOROPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE](/img/structure/B4330955.png)
![ETHYL 4-[2-CHLORO-6-(3,4-DIMETHOXYBENZAMIDO)PHENYL]PIPERAZINE-1-CARBOXYLATE](/img/structure/B4330961.png)
